2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
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Description
The compound “2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains a methoxyphenyl group, an imidazole ring, and a nitrile group. The methoxyphenyl group is a common motif in organic chemistry and is known for its electron-donating properties . The imidazole ring is a five-membered planar ring, which is present in many important biological molecules, including the amino acid histidine and the biologically active heme group . The nitrile group is a polar functional group that consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space, the bonds between them, and the presence of any charges or lone pairs of electrons. The methoxyphenyl and imidazole groups are likely to be planar due to the conjugated system of pi bonds. The nitrile group is linear. The sulfur atom in the thio group is likely to have a tetrahedral geometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The methoxy group may undergo reactions typical of ethers, such as cleavage by strong acids. The imidazole ring can act as a nucleophile in substitution reactions. The nitrile group can undergo hydrolysis, reduction, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the polar nitrile and ether groups, which could also enable it to engage in hydrogen bonding. Its solubility would depend on the balance of polar and nonpolar groups .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body. The imidazole ring, for example, could potentially coordinate to metal ions in enzymes or other proteins .
Future Directions
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-22-16-9-7-14(8-10-16)17-13-20-18(23-12-11-19)21(17)15-5-3-2-4-6-15/h2-10,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVJYYWGVTVWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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